Cas no 855763-66-5 (Quinoline-5-carbothioamide)
Quinoline-5-carbothioamide Chemical and Physical Properties
Names and Identifiers
-
- QUINOLINE-5-CARBOTHIOIC ACID AMIDE
- 5-Quinolinecarbothioamide
- quinoline-5-carbothioamide
- CS-0341824
- FT-0695883
- DTXSID80717023
- AKOS006294866
- MFCD06738974
- A863539
- AB28301
- 855763-66-5
- DB-076366
- Quinoline-5-carbothioamide
-
- MDL: MFCD06738974
- Inchi: 1S/C10H8N2S/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13)
- InChI Key: NDVOVMWQWLLUIN-UHFFFAOYSA-N
- SMILES: S=C(C1=CC=CC2C1=CC=CN=2)N
Computed Properties
- Exact Mass: 188.04100
- Monoisotopic Mass: 188.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 71Ų
Experimental Properties
- PSA: 71.00000
- LogP: 2.56930
Quinoline-5-carbothioamide Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quinoline-5-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM145946-1g |
Quinoline-5-carbothioic acid amide |
855763-66-5 | 95% | 1g |
$549 | 2021-08-05 | |
| TRC | Q990193-10mg |
Quinoline-5-carbothioamide |
855763-66-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | Q990193-50mg |
Quinoline-5-carbothioamide |
855763-66-5 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | Q990193-100mg |
Quinoline-5-carbothioamide |
855763-66-5 | 100mg |
$ 320.00 | 2022-06-03 | ||
| abcr | AB538417-100 mg |
Quinoline-5-carbothioic acid amide; . |
855763-66-5 | 100MG |
€315.50 | 2022-07-29 | ||
| abcr | AB538417-250 mg |
Quinoline-5-carbothioic acid amide; . |
855763-66-5 | 250MG |
€413.50 | 2022-07-29 | ||
| abcr | AB538417-500 mg |
Quinoline-5-carbothioic acid amide; . |
855763-66-5 | 500MG |
€609.40 | 2022-07-29 | ||
| abcr | AB538417-1 g |
Quinoline-5-carbothioic acid amide; . |
855763-66-5 | 1g |
€1,002.80 | 2022-07-29 | ||
| Chemenu | CM145946-1g |
Quinoline-5-carbothioic acid amide |
855763-66-5 | 95% | 1g |
$*** | 2023-05-29 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0067-1g |
Quinoline-5-carbothioic acid amide |
855763-66-5 | 97% | 1g |
5071.29CNY | 2021-05-08 |
Quinoline-5-carbothioamide Suppliers
Quinoline-5-carbothioamide Related Literature
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on Quinoline-5-carbothioamide
Recent Advances in Quinoline-5-carbothioamide (855763-66-5) Research: A Comprehensive Review
Quinoline-5-carbothioamide (CAS: 855763-66-5) has emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Recent studies have highlighted its potential in targeting various biological pathways, including antimicrobial, anticancer, and anti-inflammatory activities. This research briefing synthesizes the latest findings on Quinoline-5-carbothioamide, focusing on its chemical properties, mechanism of action, and therapeutic applications.
The compound's unique structure, characterized by a quinoline core and a carbothioamide functional group, enables it to interact with multiple biological targets. Recent research has demonstrated its efficacy against drug-resistant bacterial strains, with studies showing significant inhibitory effects on enzymes critical for bacterial survival. Additionally, its role in modulating cellular pathways involved in cancer progression has garnered attention, particularly in the context of kinase inhibition and apoptosis induction.
One of the most notable advancements is the optimization of Quinoline-5-carbothioamide derivatives to enhance bioavailability and reduce off-target effects. Researchers have employed computational modeling and structure-activity relationship (SAR) studies to design analogs with improved pharmacokinetic profiles. For instance, modifications to the carbothioamide moiety have been shown to increase metabolic stability while maintaining potent biological activity.
In the realm of infectious diseases, Quinoline-5-carbothioamide has shown promise as a broad-spectrum antimicrobial agent. A 2023 study published in the Journal of Medicinal Chemistry reported its efficacy against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL. The compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes like DNA gyrase underscores its potential as a next-generation antibiotic.
Cancer research has also benefited from investigations into Quinoline-5-carbothioamide. Preclinical studies have revealed its ability to inhibit key oncogenic kinases, such as EGFR and BRAF, which are frequently mutated in various cancers. In vitro and in vivo experiments have demonstrated dose-dependent cytotoxicity against multiple cancer cell lines, including those resistant to conventional chemotherapy. These findings suggest that Quinoline-5-carbothioamide could serve as a lead compound for developing targeted cancer therapies.
Despite these promising results, challenges remain in translating Quinoline-5-carbothioamide into clinical applications. Issues such as solubility, toxicity, and drug-drug interactions need to be addressed through further research. Ongoing studies are exploring novel formulation strategies, including nanoparticle-based delivery systems, to overcome these limitations. Collaborative efforts between academia and industry are crucial to advancing this compound from the bench to the bedside.
In conclusion, Quinoline-5-carbothioamide (855763-66-5) represents a versatile and potent scaffold with broad therapeutic potential. Its applications span antimicrobial and anticancer domains, driven by its unique chemical properties and mechanism of action. Continued research and development efforts are essential to fully realize its clinical potential and address existing challenges. This briefing underscores the importance of interdisciplinary collaboration in advancing Quinoline-5-carbothioamide-based therapies.
855763-66-5 (Quinoline-5-carbothioamide) Related Products
- 59108-90-6(1H-Indole-3-carbothioic Acid Amide)
- 885272-58-2(Isoquinoline-8-carbothioamide)
- 885272-19-5(1H-Indole-6-carbothioamide)
- 2196-13-6(Thioisonicotinamide)
- 62077-98-9(4-Quinolinecarbothioamide, 2,6-dimethyl-)
- 435271-32-2(Isoquinoline-4-carbothioamide)
- 114948-09-3(1H-Indole-5-carbothioamide)
- 885272-56-0(Isoquinoline-5-thiocarboxamide)
- 74585-98-1(Quinoline-4-carbothioamide)
- 885272-40-2(1H-Indole-4-carbothioamide)